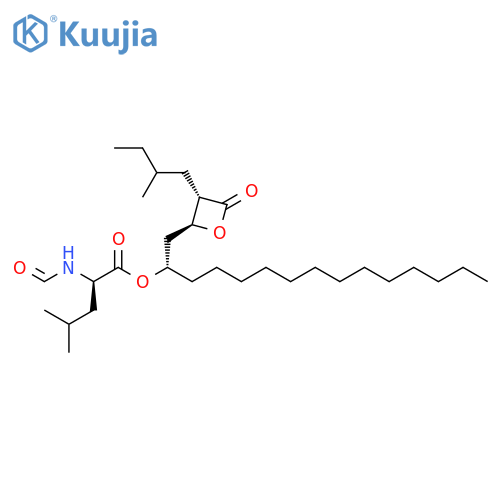Cas no 1356019-68-5 (Isopentyl (2R)-Orlistat Tetradecyl Ester)
イソペンチル (2R)-オルリスタット テトラデシル エステルは、高度に特異的なリパーゼ阻害剤であるオルリスタットの修飾誘導体です。この化合物は、親油性のイソペンチル基とテトラデシル鎖を導入することで、脂溶性と細胞膜透過性が大幅に向上しています。特に、(2R)立体配置を保持しているため、酵素阻害活性が最適化されており、in vitro条件下でのリパーゼ抑制効率が顕著です。長鎖アルキルエステル化により代謝安定性が高く、実験室レベルの脂質代謝研究において有用なツールとして利用可能です。結晶性が良好なため精製が容易で、X線結晶構造解析などの構造生物学的研究にも適しています。

1356019-68-5 structure
商品名:Isopentyl (2R)-Orlistat Tetradecyl Ester
CAS番号:1356019-68-5
MF:C30H55NO5
メガワット:509.76140999794
CID:5547859
Isopentyl (2R)-Orlistat Tetradecyl Ester 化学的及び物理的性質
名前と識別子
-
- Isopentyl (2R)-Orlistat Tetradecyl Ester
- D-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-(2-methylbutyl)-4-oxo-2-oxetanyl]methyl]tetradecyl ester
- Orlistat Impurity 30
- Orlistat Impurity 15
-
- インチ: 1S/C30H55NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-25(35-30(34)27(31-22-32)19-23(3)4)21-28-26(29(33)36-28)20-24(5)7-2/h22-28H,6-21H2,1-5H3,(H,31,32)/t24?,25-,26-,27+,28-/m0/s1
- InChIKey: HJYUNNNEBYSZMW-DSBKNIPBSA-N
- ほほえんだ: C(O[C@H](C[C@H]1[C@H](CC(C)CC)C(=O)O1)CCCCCCCCCCCCC)(=O)[C@@H](CC(C)C)NC=O
じっけんとくせい
- 密度みつど: 0.972±0.06 g/cm3(Predicted)
- ふってん: 622.5±30.0 °C(Predicted)
- ようかいど: Chloroform; Dichloromethane; Diethyl Ether; Dimethylformamide; Ethyl Acetate
- 酸性度係数(pKa): 14.58±0.23(Predicted)
Isopentyl (2R)-Orlistat Tetradecyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I821998-0.5mg |
Isopentyl (2R)-Orlistat Tetradecyl Ester |
1356019-68-5 | 0.5mg |
$ 285.00 | 2022-06-04 | ||
| TRC | I821998-.5mg |
Isopentyl (2R)-Orlistat Tetradecyl Ester |
1356019-68-5 | 5mg |
$351.00 | 2023-05-18 | ||
| TRC | I821998-1mg |
Isopentyl (2R)-Orlistat Tetradecyl Ester |
1356019-68-5 | 1mg |
$ 672.00 | 2023-09-07 | ||
| TRC | I821998-2.5mg |
Isopentyl (2R)-Orlistat Tetradecyl Ester |
1356019-68-5 | 2.5mg |
$ 1478.00 | 2023-09-07 | ||
| TRC | I821998-5mg |
Isopentyl (2R)-Orlistat Tetradecyl Ester |
1356019-68-5 | 5mg |
$ 351.00 | 2023-09-07 |
Isopentyl (2R)-Orlistat Tetradecyl Ester 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1356019-68-5 (Isopentyl (2R)-Orlistat Tetradecyl Ester) 関連製品
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
